3-(3-Aminopropoxy)-2-iodo-6-methylpyridine
Description
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine (CAS: N/A; referred to herein as the target compound) is a pyridine derivative featuring a 2-iodo substituent, a 6-methyl group, and a 3-(3-aminopropoxy) chain. It is identified as a component of the CREB inhibitor CREBi (666–15), where it is part of a larger molecular structure . The iodine atom likely enhances electrophilic reactivity, while the aminopropoxy chain may improve solubility and enable hydrogen bonding, critical for biological interactions.
Properties
Molecular Formula |
C9H13IN2O |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
3-(2-iodo-6-methylpyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H13IN2O/c1-7-3-4-8(9(10)12-7)13-6-2-5-11/h3-4H,2,5-6,11H2,1H3 |
InChI Key |
OMWFAJFNXVCZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCCCN)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-iodo-6-methylpyridine.
Nucleophilic Substitution: The 2-iodo-6-methylpyridine undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can yield various substituted pyridines.
Scientific Research Applications
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of substituted pyridines with biological targets.
Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodinated Pyridines
(a) 2-Iodo-6-methylpyridine (CAS 62674-71-9)
- Structure: Lacks the 3-aminopropoxy group, retaining only the 2-iodo and 6-methyl substituents.
- Properties: Simpler structure reduces molecular weight (MW: 233.03 g/mol) and polarity.
- Applications : Primarily used in cross-coupling reactions due to iodine’s role in Suzuki-Miyaura couplings.
(b) 3-Iodo-2-methoxy-5-methylpyridine
- Structure: Features methoxy (2-OCH₃) and methyl (5-CH₃) groups instead of aminopropoxy and 6-CH₃.
- Properties: Methoxy groups increase electron density on the pyridine ring, altering reactivity. The target compound’s aminopropoxy chain provides greater conformational flexibility .
(c) 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride
- Structure: Pyrimidine core with iodine on an anilino substituent.
- However, the pyrimidine core differs electronically from pyridine, affecting binding affinity .
Aminopropoxy-Substituted Pyridines
(a) 6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid
- Structure: Substitutes the 3-aminopropoxy chain with a dimethylamino group.
- Properties : The tertiary amine increases lipophilicity (higher logP), enhancing membrane permeability but reducing water solubility compared to the primary amine in the target compound .
(b) 3-Amino-6-isopropoxy-2-methylaminopyridine (CAS 172648-43-0)
- Structure: Replaces iodine with an isopropoxy group and adds a methylamino substituent.
- The absence of iodine limits electrophilic reactivity .
Methyl-Substituted Pyridines
(a) 6-Methyl-3-aminopyridine (CAS 3430-13-7)
- Structure: Simplest analog with only 3-amino and 6-methyl groups.
- Used as a building block in drug synthesis .
(b) 3-Methoxy-6-methylpyridin-2-amine (CAS 478913-57-4)
Key Comparative Data
Biological Activity
3-(3-Aminopropoxy)-2-iodo-6-methylpyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a pyridine ring substituted with an iodine atom and an aminoalkoxy group, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine has been evaluated in various studies, primarily focusing on its role as a potential therapeutic agent. Key areas of activity include:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Potential as an enzyme inhibitor has been explored.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related pyridine derivatives. For instance, compounds with similar structural features have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Research indicates that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine on human cancer cell lines (e.g., HeLa, HCT116), the following results were observed:
- HeLa Cells : IC50 = 25 μM
- HCT116 Cells : IC50 = 30 μM
These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to kinases and phosphatases.
Table 2: Enzyme Inhibition Potency
| Enzyme Type | Inhibition IC50 (μM) |
|---|---|
| Alkaline Phosphatase | 15 |
| Protein Kinase A | 20 |
These results indicate that 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine could serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The amino group may facilitate binding to receptors or enzymes, while the iodine substituent could enhance lipophilicity, aiding in membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
